 
                        Summary of the Application: 5-(Dimethylamino)thiophene-2-carbaldehyde is a chemical compound used in the synthesis of various organic compounds . It’s particularly useful in the creation of thiophene-based analogs, which are a potential class of biologically active compounds .
Methods of Application: The compound is typically used in condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Results or Outcomes: The use of 5-(Dimethylamino)thiophene-2-carbaldehyde in these reactions has led to the synthesis of a variety of thiophene derivatives. These derivatives have shown a range of biological effects, making them of interest to medicinal chemists .
Summary of the Application: In the field of material science, 5-(Dimethylamino)thiophene-2-carbaldehyde is used in the creation of organic semiconductors .
Methods of Application: The compound is incorporated into the structure of organic semiconductors, contributing to their electronic properties . It’s also used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Results or Outcomes: The use of 5-(Dimethylamino)thiophene-2-carbaldehyde in these applications has contributed to the advancement of organic semiconductors . These materials have a wide range of applications, from flexible electronics to solar cells .
Summary of the Application: Thiophene derivatives, including 5-(Dimethylamino)thiophene-2-carbaldehyde, are utilized in industrial chemistry as corrosion inhibitors .
Results or Outcomes: The use of thiophene derivatives as corrosion inhibitors has been shown to effectively protect metal surfaces from corrosion, extending their lifespan and maintaining their structural integrity .
Methods of Application: Thiophene for benzene ring substitution was applied to the synthesis of thienyl-[18F]GBR 13119, an analog of the potent and selective dopamine uptake inhibitor [18F]GBR 13119 .
Results or Outcomes: The use of thiophenes in this context could potentially lead to the development of new radiopharmaceuticals for use in medical imaging .
5-(Dimethylamino)thiophene-2-carbaldehyde is an organic compound characterized by its thiophene ring substituted with a dimethylamino group and an aldehyde functional group. Its molecular formula is , and it has a molecular weight of 155.22 g/mol. The compound features a five-membered aromatic ring containing sulfur, which contributes to its unique chemical properties and potential applications in various fields, including organic electronics and pharmaceuticals .
Research indicates that compounds similar to 5-(Dimethylamino)thiophene-2-carbaldehyde exhibit significant biological activities, including antimicrobial and anticancer properties. The dimethylamino group enhances solubility and bioavailability, making it a candidate for further pharmacological studies. Specific biological assays are needed to determine its efficacy against various pathogens or cancer cell lines.
Several methods exist for synthesizing 5-(Dimethylamino)thiophene-2-carbaldehyde:
5-(Dimethylamino)thiophene-2-carbaldehyde has several potential applications:
Interaction studies involving 5-(Dimethylamino)thiophene-2-carbaldehyde focus on its binding affinity with biological targets. Preliminary studies suggest that it may interact with enzymes or receptors relevant to disease pathways. Further research is required to elucidate these interactions fully and assess their implications for therapeutic applications.
Several compounds share structural features with 5-(Dimethylamino)thiophene-2-carbaldehyde. Here’s a comparison highlighting their uniqueness:
| Compound Name | Structure Features | Unique Properties | 
|---|---|---|
| 5-Methylthiophene-2-carbaldehyde | Methyl group instead of dimethylamino | Less polar; different reactivity | 
| 2-Aminothiophene-5-carbaldehyde | Amino group at position 2 | Potentially more reactive; basicity | 
| 4-(Dimethylamino)thiophene-2-carbaldehyde | Dimethylamino at position 4 | Different electronic properties | 
These compounds illustrate variations in functional groups and positions that influence their chemical behavior and potential applications.
The synthesis of 5-(Dimethylamino)thiophene-2-carbaldehyde has traditionally relied on the Vilsmeier-Haack formylation reaction as a fundamental approach for introducing the aldehyde functional group to the thiophene ring system [1] [2]. This classical method involves the reaction of a substituted formamide with phosphorus oxychloride and an electron-rich arene to produce an aryl aldehyde or ketone [2]. The Vilsmeier-Haack reaction is particularly effective for electron-rich heterocycles like thiophene, which exhibit enhanced reactivity toward electrophilic substitution compared to benzene derivatives [2] [3].
The traditional Vilsmeier-Haack formylation for thiophene derivatives proceeds through a well-established mechanism involving four key steps [2] [3] [4]. Initially, dimethylformamide reacts with phosphorus oxychloride to form the Vilsmeier reagent, a chloromethyliminium salt that serves as the electrophile in the subsequent reaction [2] [3]. This reactive intermediate then undergoes electrophilic attack on the thiophene ring, preferentially at the C-2 position due to the higher electron density at this site [3] [4]. The resulting iminium intermediate is relatively stable under the reaction conditions and is subsequently hydrolyzed during the workup phase to yield the desired thiophene-2-carbaldehyde product [2] [3].
The classical Vilsmeier-Haack approach typically employs reaction conditions involving the addition of phosphorus oxychloride to a mixture of thiophene and dimethylformamide at low temperatures (0-15°C), followed by heating the reaction mixture to 80-90°C for approximately 3 hours [5] [6]. This method generally provides moderate yields of 73-75% for thiophene-2-carbaldehyde derivatives [1] [5]. Modified versions of the traditional Vilsmeier-Haack reaction have been developed to improve yields and reaction efficiency [1] [7]. These modifications often involve optimized reagent ratios and more precisely controlled temperature conditions, with phosphorus oxychloride addition occurring at 25-28°C and reaction temperatures maintained at 75-80°C for 4 hours [1] [7]. These refinements have resulted in improved yields of 85-86% for thiophene-2-carbaldehyde compounds [1] [7].
Alternative formylation approaches based on the Vilsmeier-Haack reaction have also been explored for thiophene derivatives [7] [8]. One notable variation involves the use of triphosgene or solid phosgene in place of phosphorus oxychloride [8]. This method follows a similar reaction pathway but offers advantages in terms of reagent handling and reaction efficiency [8]. The triphosgene-based formylation typically involves the addition of a solution of solid phosgene in chlorobenzene to a mixture of thiophene and dimethylformamide at 0°C, followed by gradual warming to 50°C and then 75-85°C [8]. This approach has demonstrated high yields of 87-88% for thiophene-2-carbaldehyde synthesis and presents a viable alternative to the classical phosphorus oxychloride method for industrial applications [8].
The traditional Vilsmeier-Haack formylation approaches provide a foundation for the synthesis of 5-(Dimethylamino)thiophene-2-carbaldehyde, though they typically require subsequent functionalization steps to introduce the dimethylamino group at the 5-position [1] [9]. This can be achieved through various methods, including bromination of the thiophene ring followed by nucleophilic substitution with dimethylamine [9] [10].
Contemporary synthetic methodologies for 5-(Dimethylamino)thiophene-2-carbaldehyde have evolved beyond traditional solution-phase approaches to include innovative solid-phase techniques and catalytic strategies that offer improved efficiency, selectivity, and environmental sustainability [11] [12]. These modern methods represent significant advancements in the preparation of functionalized thiophene derivatives and provide valuable alternatives to classical Vilsmeier-Haack formylation approaches [13] [11].
Solid-phase synthesis has emerged as a powerful technique for the preparation of thiophene derivatives, including formylated compounds like 5-(Dimethylamino)thiophene-2-carbaldehyde [11] [12]. This approach involves the attachment of thiophene precursors to solid supports, followed by sequential chemical transformations and final cleavage to release the desired product [11]. The solid-phase methodology offers several advantages, including simplified purification procedures, the possibility of automation, and the ability to perform multiple reactions in sequence without intermediate isolation steps [11] [12]. For thiophene derivatives, solid-phase synthesis typically employs various solid supports and can accommodate diverse reaction conditions ranging from room temperature to 50°C [11] [12].
A particularly efficient modern approach for synthesizing 5-(Dimethylamino)thiophene-2-carbaldehyde involves the nucleophilic substitution of 5-bromothiophene-2-carbaldehyde with dimethylamine [9] [10]. This method represents a significant advancement over traditional approaches as it allows for direct introduction of the dimethylamino group at the desired 5-position with high regioselectivity [9] [10]. The reaction typically involves treating 5-bromothiophene-2-carbaldehyde with dimethylamine in an aqueous medium at elevated temperatures (approximately 100°C) for 12-24 hours [9] [10]. This direct substitution approach can achieve yields of 60-82.5%, depending on the specific reaction conditions and the presence of catalysts [9] [10].
Catalytic methods have also been developed for the formylation of thiophene derivatives, offering milder reaction conditions and potentially greater functional group tolerance compared to traditional Vilsmeier-Haack approaches [13] [14]. One notable catalytic system employs gold-palladium nanoparticles supported on magnetite (AuPd-Fe₃O₄) for the formylation of secondary amines using methanol as the formyl source under oxygen atmosphere [14]. While this method has been primarily demonstrated for the preparation of formamides rather than aldehydes, it illustrates the potential of heterogeneous catalysis for the functionalization of thiophene derivatives under mild conditions [14]. The AuPd-Fe₃O₄ catalytic system operates at room temperature and can achieve yields of 65-90% for formylation reactions, with the additional advantage of catalyst recyclability [14].
Recent advances in continuous flow chemistry have also been applied to the synthesis of thiophene derivatives, offering potential benefits for the preparation of compounds like 5-(Dimethylamino)thiophene-2-carbaldehyde on industrial scales [13] . Continuous flow reactor systems enable precise control of reaction parameters, efficient heat transfer, and the possibility of continuous production, which can be particularly advantageous for exothermic reactions like the Vilsmeier-Haack formylation . While specific examples of flow chemistry applied to 5-(Dimethylamino)thiophene-2-carbaldehyde synthesis are limited in the literature, the general principles and advantages of this technology are applicable to thiophene formylation reactions and represent a promising direction for future development .
The combination of solid-phase synthesis techniques with catalytic methods offers particularly promising opportunities for the efficient preparation of functionalized thiophene derivatives [11] [14]. These hybrid approaches can potentially address some of the limitations of traditional Vilsmeier-Haack formylation, such as harsh reaction conditions and limited functional group compatibility, while maintaining or improving synthetic efficiency and product yields [13] [11] [14].
The industrial-scale production of 5-(Dimethylamino)thiophene-2-carbaldehyde necessitates careful optimization of reaction conditions to ensure process efficiency, product quality, and economic viability [1] [8]. This optimization encompasses various parameters including temperature control, reagent ratios, reaction time, solvent selection, catalyst loading, and purification methods, all of which significantly impact the overall manufacturing process [1] [8].
Temperature control represents one of the most critical parameters in the synthesis of 5-(Dimethylamino)thiophene-2-carbaldehyde, particularly for reactions involving the Vilsmeier-Haack formylation or nucleophilic substitution steps [1] [5] [9]. For traditional Vilsmeier-Haack approaches, the optimal temperature range for reagent addition (typically phosphorus oxychloride to dimethylformamide) is 0-15°C, while the subsequent reaction is most effective at 75-85°C [1] [5]. This temperature profile prevents side reactions during the initial formation of the Vilsmeier reagent while providing sufficient thermal energy for the formylation of the thiophene ring [1] [5]. For the nucleophilic substitution of 5-bromothiophene-2-carbaldehyde with dimethylamine, reaction temperatures of approximately 100°C have been found to provide optimal conversion rates and yields [9] [10].
The optimization of reagent ratios is equally important for industrial-scale synthesis [1] [8]. For Vilsmeier-Haack formylation using triphosgene, the optimal molar ratio of thiophene:triphosgene:dimethylformamide has been determined to be 1:0.5:2.6 [8]. This ratio ensures complete conversion of the thiophene substrate while minimizing excess reagent usage, which is particularly important for cost-effective industrial production [8]. Similarly, for the nucleophilic substitution approach, a 3:1 molar ratio of dimethylamine to 5-bromothiophene-2-carbaldehyde has been found to provide optimal results, with periodic addition of dimethylamine to compensate for its volatility during extended reaction times [9] [10].
Reaction time optimization balances the need for complete conversion with the minimization of side reactions and degradation products [1] [8]. For traditional Vilsmeier-Haack formylation, reaction times of 3-4 hours at the optimal temperature have been established as sufficient for complete conversion while limiting the formation of byproducts [1] [5]. For the nucleophilic substitution approach to 5-(Dimethylamino)thiophene-2-carbaldehyde, longer reaction times of 12-24 hours are typically required, with the specific duration dependent on the presence of catalysts and other reaction conditions [9] [10].
Solvent selection significantly impacts reaction efficiency, product isolation, and environmental considerations for industrial-scale production [1] [8]. For Vilsmeier-Haack formylation, chlorobenzene, dichloromethane, and toluene have been identified as effective solvents, with chlorobenzene often preferred for industrial applications due to its thermal stability and solvating properties [1] [8]. For the nucleophilic substitution approach, aqueous conditions or a combination of water with co-solvents like dichloromethane have proven effective, with the aqueous medium facilitating the reaction while simplifying product isolation through phase separation [9] [10].
For catalytic methods, optimization of catalyst loading is essential for balancing reaction rate and economic considerations [14]. In the case of AuPd-Fe₃O₄ catalyzed formylation, catalyst loadings of 0.4-2.8 mol% have been found to provide effective catalysis while maintaining reasonable catalyst costs [14]. The recyclability of heterogeneous catalysts like AuPd-Fe₃O₄ further enhances their economic viability for industrial applications [14].
Purification methods significantly impact product quality and overall process economics [1] [9] [8]. For industrial-scale production of 5-(Dimethylamino)thiophene-2-carbaldehyde, a combination of neutralization, extraction, and distillation has been established as an effective purification sequence [1] [9] [8]. The specific approach typically involves neutralization with sodium hydroxide or sodium bicarbonate solution, extraction with appropriate organic solvents (chloroform or dichloromethane), and final purification through distillation or crystallization [1] [9] [8]. For higher purity requirements, chromatographic methods may be employed, though these are generally less favored for large-scale production due to cost and throughput considerations [9] [10].
The integration of these optimized parameters into a cohesive manufacturing process is essential for successful industrial-scale production of 5-(Dimethylamino)thiophene-2-carbaldehyde [1] [8]. Continuous flow reactor systems offer particular advantages for industrial scale-up, providing improved heat transfer, precise reaction control, and the possibility of continuous operation . These systems can be especially beneficial for managing the exothermic nature of the Vilsmeier-Haack reaction and for maintaining precise temperature control during the nucleophilic substitution process .
The solubility characteristics of 5-(Dimethylamino)thiophene-2-carbaldehyde are fundamentally governed by its molecular structure, which combines both hydrophilic and lipophilic elements. The compound demonstrates limited aqueous solubility, as evidenced by its calculated octanol-water partition coefficient (LogP) of 1.63 [1]. This moderately lipophilic character places the compound within a favorable range for biological applications while maintaining sufficient polarity for synthetic manipulations.
Table 1: Basic Physicochemical Properties of 5-(Dimethylamino)thiophene-2-carbaldehyde
| Property | Value | Source | 
|---|---|---|
| Molecular Formula | C₇H₉NOS | Multiple sources [2] [1] [3] | 
| Molecular Weight (g/mol) | 155.22 | Multiple sources [2] [1] [3] | 
| CAS Number | 24372-46-1 | Multiple sources [2] [1] [3] | 
| Appearance | Solid | Multiple sources [2] [3] | 
| Color | Dark Red to Very Dark Brown | ChemicalBook [2] | 
| Melting Point (°C) | Not reported | Not available in sources | 
| Boiling Point (°C) | 280.3 ± 25.0 | ChemicalBook [2] [1] | 
| Density (g/cm³) | 1.207 ± 0.06 | ChemSrc [1] | 
| Flash Point (°C) | 123.3 | ChemSrc [1] | 
| Vapor Pressure (mmHg at 25°C) | 0.00382 | ChemSrc [1] | 
| Refractive Index | 1.629 | ChemSrc [1] | 
| Storage Temperature | Keep in dark place, inert atmosphere, room temperature | ChemicalBook [2] | 
| pKa | 1.42 ± 0.30 (predicted) | ChemicalBook [2] | 
| LogP | 1.62660 | ChemSrc [1] | 
| Solubility | Chloroform (slightly), Methanol (slightly) | ChemicalBook [2] | 
Experimental solubility studies indicate that 5-(Dimethylamino)thiophene-2-carbaldehyde exhibits slight solubility in both chloroform and methanol [2]. This pattern is consistent with compounds containing both polar and nonpolar structural elements. The dimethylamino group contributes to the compound's basicity, with a predicted pKa of 1.42 ± 0.30 [2], indicating that the compound will be predominantly protonated under physiological conditions.
Table 3: Octanol-Water Partition Coefficient Data
| Compound/System | LogP Value | Method/Source | Notes | 
|---|---|---|---|
| 5-(Dimethylamino)thiophene-2-carbaldehyde | 1.63 | Calculated [1] | Predicted value for target compound | 
| Thiorhodamine compounds (similar structures) | 1.2 - 2.7 | Experimental shake flask [4] | Range for structurally related compounds | 
| Reference range for thiophene derivatives | 1.4 - 2.6 | Literature compilation [4] | Typical range for thiophene-containing molecules | 
| Dimethylamino analogues (related compounds) | 1.2 - 2.0 | Experimental data [4] | Similar dimethylamino substitution pattern | 
The partition coefficient analysis reveals that 5-(Dimethylamino)thiophene-2-carbaldehyde falls within the expected range for thiophene-containing compounds. Comparative studies with structurally related thiorhodamine derivatives demonstrate experimental LogP values ranging from 1.2 to 2.7 [4], with the target compound's predicted value of 1.63 positioning it in the moderate lipophilicity range.
Table 6: Solubility Profile in Various Solvents
| Solvent System | Solubility | LogP Contribution | Reference | 
|---|---|---|---|
| Water | Poor | Hydrophilic interactions minimal | Implied from LogP value [1] | 
| Methanol | Slight | Some hydrogen bonding | Experimental observation [2] | 
| Chloroform | Slight | Moderate lipophilic interactions | Experimental observation [2] | 
| Acetone | Moderate (expected) | Balanced polar/nonpolar | Predicted from structure | 
| Tetrahydrofuran (THF) | Good (expected) | Strong solvation | Predicted from structure | 
| Dimethyl sulfoxide (DMSO) | Good (expected) | Excellent solvation | Predicted from structure | 
| Hexane | Poor | Poor solvation | Predicted from LogP | 
| Ethyl acetate | Moderate (expected) | Moderate solvation | Predicted from structure | 
The compound's low vapor pressure of 0.00382 mmHg at 25°C [1] indicates minimal volatility under ambient conditions, which has important implications for handling and storage procedures. The refractive index of 1.629 [1] suggests moderate optical density, consistent with the aromatic thiophene system.
The thermal stability profile of 5-(Dimethylamino)thiophene-2-carbaldehyde demonstrates characteristic behavior typical of substituted thiophene aldehydes. Based on structural analogy with similar compounds and thermogravimetric analysis data from related systems, the compound exhibits thermal stability up to approximately 200-250°C [5] [6] [7].
Table 2: Thermal Stability Parameters
| Parameter | Value | Reference/Notes | 
|---|---|---|
| Thermal Stability Range (°C) | Stable up to ~200-250 | Based on similar thiophene compounds [5] [6] [7] | 
| Initial Decomposition Temperature (°C) | ~250-280 | Extrapolated from structural analogs | 
| Storage Temperature Recommendation | Room temperature, inert atmosphere | Manufacturer recommendations [2] [3] | 
| Thermal Behavior | May decompose at high temperature | General thiophene behavior [5] | 
| Predicted Boiling Point (°C) | 280.3 ± 25.0 | Predicted value [2] [1] | 
| Flash Point (°C) | 123.3 | Calculated value [1] | 
The thermal degradation mechanism for 5-(Dimethylamino)thiophene-2-carbaldehyde follows a multi-step process characteristic of organic compounds containing both aromatic and carbonyl functionalities. Initial decomposition likely involves the aldehyde group, which represents the most thermally labile component of the molecule. Studies on similar thiophene derivatives indicate that thermal decomposition typically begins with bond cleavage adjacent to electron-withdrawing groups [8] [7].
Table 5: Thermal Degradation Kinetics Profile
| Temperature Range (°C) | Expected Behavior | Degradation Products | Kinetic Characteristics | 
|---|---|---|---|
| 25-100 | Stable, no significant degradation | None expected | No observable reaction | 
| 100-200 | Minimal degradation, possible isomerization | Minor rearrangement products | Very slow, first-order kinetics | 
| 200-280 | Initial decomposition, aldehyde group vulnerable | Carbonyl compounds, thiophene fragments | Accelerating decomposition | 
| 280-400 | Significant thermal decomposition | Various organic fragments, sulfur compounds | Complex multi-step mechanism | 
| >400 | Complete breakdown to small molecules | CO₂, H₂O, sulfur oxides, small organics | Rapid combustion/oxidation | 
Thermodynamic analysis indicates that the compound's thermal behavior is governed by the relative bond strengths within the molecule. The carbon-nitrogen bond in the dimethylamino group and the carbon-sulfur bonds in the thiophene ring exhibit different thermal stabilities, leading to sequential decomposition pathways. The predicted boiling point of 280.3 ± 25.0°C [2] [1] suggests that thermal decomposition may occur concurrent with or prior to normal boiling under atmospheric pressure.
The flash point of 123.3°C [1] indicates moderate fire hazard potential and necessitates appropriate safety precautions during thermal processing. Storage recommendations emphasize maintenance of inert atmosphere conditions and protection from elevated temperatures to preserve compound integrity [2] [3].
The photochemical behavior of 5-(Dimethylamino)thiophene-2-carbaldehyde is characterized by moderate sensitivity to ultraviolet radiation, consistent with the presence of conjugated aromatic systems and carbonyl functionalities. The thiophene ring system, combined with the electron-donating dimethylamino group and the electron-withdrawing aldehyde function, creates a push-pull electronic structure that influences photochemical reactivity [9] [10].
Table 4: Photochemical Reactivity Parameters
| Parameter | Observation/Value | Evidence/Reference | 
|---|---|---|
| UV Absorption Range | Absorbs in UV region (typical for thiophene aldehydes) | Thiophene chromophore characteristics [9] [10] [11] | 
| Photostability Assessment | Moderate photostability under controlled conditions | Inferred from structural analogs [11] [12] [13] | 
| UV-Induced Degradation | May undergo photooxidation and carbonyl formation | Similar to other thiophene compounds [11] [12] | 
| Mechanism of Photodegradation | Free radical mechanism, formation of degradation products | General thiophene photodegradation pathway [14] [11] | 
| Protective Measures | Storage in dark place recommended | Manufacturer storage recommendations [2] [3] | 
| Wavelength Sensitivity | Particularly sensitive to UV-B and UV-C radiation | Typical for aromatic aldehydes [11] [13] | 
Photodegradation studies on structurally related thiophene derivatives indicate that exposure to ultraviolet radiation typically initiates free radical mechanisms leading to various oxidation products [14] [11]. The presence of the dimethylamino group may provide some protection against photooxidation through electron donation, but extended exposure to UV radiation can still result in significant degradation [11] [12].
The compound's photochemical reactivity is influenced by several factors including wavelength, intensity, exposure duration, and atmospheric conditions. Studies on similar thiophene-containing compounds demonstrate that photodegradation rates increase significantly under aerobic conditions due to the involvement of singlet oxygen and other reactive oxygen species [14] [15]. The formation of carbonyl-containing degradation products has been observed in related systems, suggesting similar pathways may operate for 5-(Dimethylamino)thiophene-2-carbaldehyde [11] [12].
Photostabilization strategies for compounds of this structural class typically involve storage in dark conditions and the use of UV-protective packaging materials. The manufacturer's recommendation for storage "in dark place" [2] [3] reflects the inherent photosensitivity of the compound. Research on thiophene-based photostabilizers indicates that certain structural modifications can enhance UV resistance, but the parent compound requires careful handling to prevent photodegradation [11] [13].
The wavelength dependency of photochemical reactions suggests that the compound is particularly vulnerable to UV-B (280-320 nm) and UV-C (200-280 nm) radiation, which possess sufficient energy to initiate bond cleavage and free radical formation. Extended conjugation in the molecular structure may shift absorption toward longer wavelengths, potentially extending sensitivity into the near-UV region [9] [10].